

5-Chloro-7-nitroquinolin-8-ol chemical properties

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Compound of Interest

Compound Name: 5-Chloro-7-nitroquinolin-8-ol

Cat. No.: B1594999

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An In-depth Technical Guide to the Chemical Properties and Therapeutic Potential of **5-Chloro-7-nitroquinolin-8-ol**

Executive Summary

5-Chloro-7-nitroquinolin-8-ol is a halogenated nitro-derivative of the 8-hydroxyquinoline scaffold, a molecular architecture of significant interest to the pharmaceutical and materials science sectors. While specific experimental data for this exact molecule is limited in public literature, a robust profile of its chemical properties, reactivity, and biological potential can be constructed by analyzing its core structure and the well-documented effects of its functional groups. This guide synthesizes information from closely related analogues to provide a comprehensive technical overview for researchers, chemists, and drug development professionals. We project that **5-Chloro-7-nitroquinolin-8-ol** possesses potent metal-chelating capabilities, predictable spectroscopic characteristics, and significant potential as an anticancer and antimicrobial agent, largely driven by mechanisms involving redox cycling and the generation of reactive oxygen species (ROS).

The 8-Hydroxyquinoline Scaffold: A Privileged Structure

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, and the addition of a hydroxyl group at the C-8 position gives rise to a particularly versatile class of compounds: the 8-hydroxyquinolines (8-HQ). The defining feature of the 8-HQ scaffold is the

spatial arrangement of the ring nitrogen (a Lewis base) and the phenolic hydroxyl group (a weak acid), which together form a powerful bidentate chelation site for a wide array of metal ions. This ability to sequester and interact with biologically crucial metals is central to the diverse pharmacological activities exhibited by 8-HQ derivatives, which include antimicrobial, anticancer, antifungal, and neuroprotective effects.^{[1][2]} The planar, aromatic nature of the ring system also facilitates intercalation with biological macromolecules, further expanding its mechanisms of action.

Molecular Structure and Physicochemical Properties

The introduction of a chlorine atom at the C-5 position and a nitro group at the C-7 position significantly modulates the electronic properties of the 8-hydroxyquinoline core, influencing its acidity, reactivity, and biological activity.

Caption: Chemical structure of **5-Chloro-7-nitroquinolin-8-ol**.

Both the chloro and nitro groups are strongly electron-withdrawing, which is expected to decrease the pKa of the 8-hydroxyl group compared to the unsubstituted parent compound, making it a stronger acid and potentially a more avid metal chelator at physiological pH.

Table 1: Physicochemical Properties of **5-Chloro-7-nitroquinolin-8-ol** and Related Analogues

Property	5-Chloro-7-nitroquinolin-8-ol	5-Chloro-8-hydroxyquinoline (Analogue)	8-Hydroxy-5-nitroquinoline (Analogue)
CAS Number	18472-03-2[3]	130-16-5[4][5]	4008-48-4[6]
Molecular Formula	C ₉ H ₅ CIN ₂ O ₃ [3]	C ₉ H ₆ CINO[4][5]	C ₉ H ₆ N ₂ O ₃
Molecular Weight	224.60 g/mol [3]	179.60 g/mol [4][5]	190.16 g/mol
Appearance	Data not available	Yellowish solid; tan or orange powder[5]	Bright yellow crystal[7]
Melting Point	Data not available	122-124 °C[5]	179-183 °C[7]
Solubility	Data not available	Limited in water; soluble in organic solvents like ethanol and methanol.[4]	Slightly soluble in water (1 g/950mL); soluble in alcohol, diethyl ether, dilute HCl.
pKa (Predicted)	Data not available	Data not available	Data not available

Note: Data for analogues are provided for comparative purposes to infer the properties of the title compound.

Synthesis and Spectroscopic Characterization

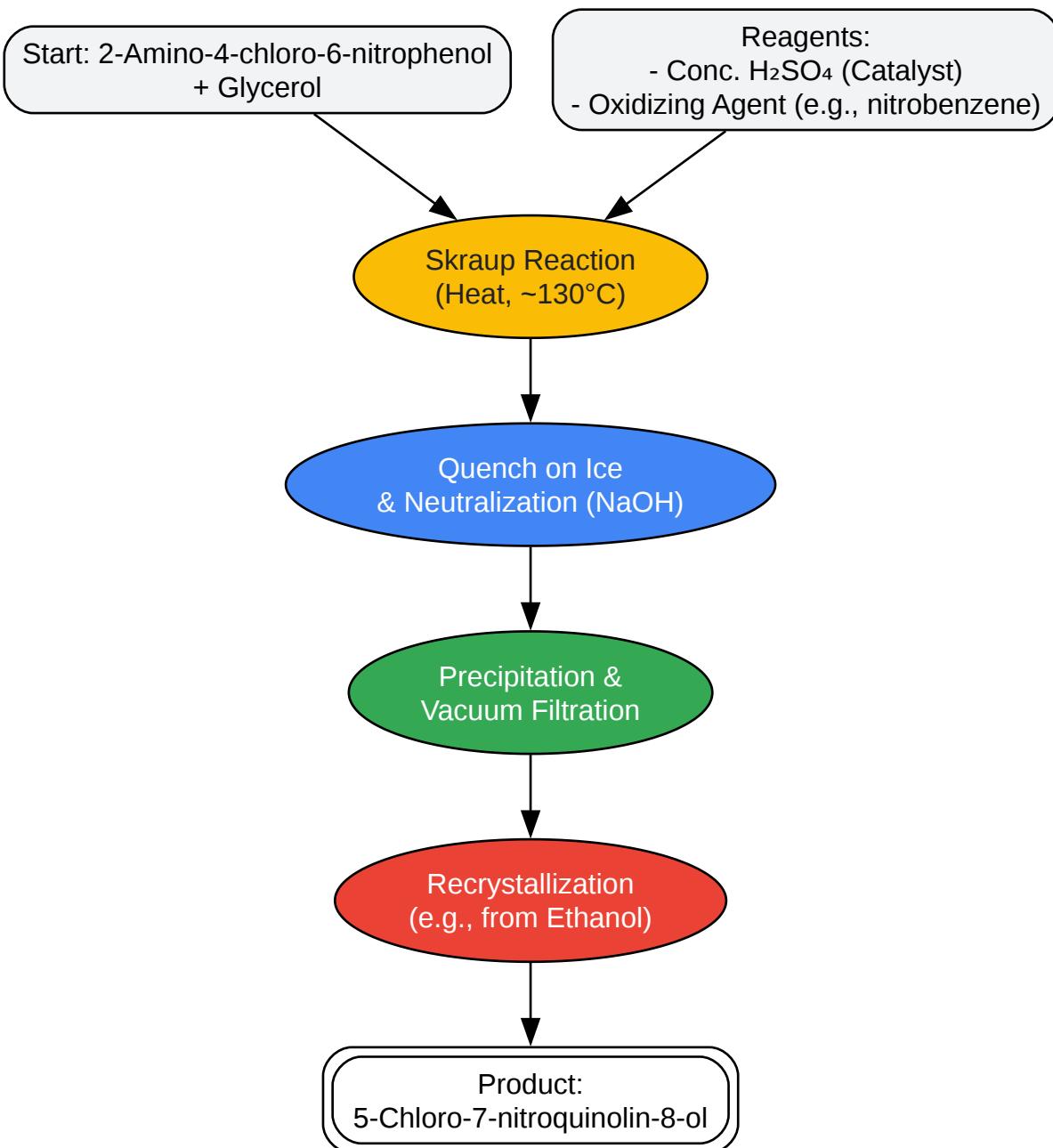
Proposed Synthesis Pathway

A specific, validated synthesis for **5-Chloro-7-nitroquinolin-8-ol** is not readily available in the surveyed literature. However, a highly plausible route can be designed based on the principles of the Skraup synthesis, a classic method for generating quinolines. To achieve the desired 5-chloro-7-nitro substitution pattern, the logical starting material is 2-amino-4-chloro-6-nitrophenol. The reaction of this precursor with a glycerol derivative (like acrolein, formed *in situ*) in the presence of an acid catalyst and an oxidizing agent would yield the target molecule. This approach ensures the correct placement of all substituents from the outset.

Protocol: Proposed Skraup Synthesis

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-amino-4-chloro-6-nitrophenol (1.0 eq) and glycerol (3.0-4.0 eq).
- Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (2.0-3.0 eq). The addition should be controlled to manage the exothermic reaction.
- Heating: Heat the reaction mixture to approximately 120-140 °C.
- Reaction Monitoring: Maintain the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice.
- Neutralization: Neutralize the acidic solution by the slow addition of a base (e.g., concentrated sodium hydroxide or ammonium hydroxide) until the pH is approximately 7-8. This step must be performed in an ice bath to control the heat generated.
- Isolation: The product, **5-Chloro-7-nitroquinolin-8-ol**, is expected to precipitate. Isolate the solid by vacuum filtration.
- Purification: Wash the crude product with cold water and then purify it by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final compound.

Causality: The use of the substituted 2-aminophenol precursor is critical for regiochemical control. The Skraup reaction mechanism involves the cyclization of an aniline with an α,β -unsaturated carbonyl component, and starting with the correctly substituted aniline directly builds the desired quinoline core.

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